Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is a pteridine-piperazine hybrid compound characterized by a pteridinyl core substituted with a p-tolylamino group at position 4 and a piperazine-1-carboxylate moiety at position 2. p-tolyl) . This analog has a molecular formula of C₂₁H₂₅N₇O₂ and a molecular weight of 407.48 g/mol, suggesting that the target compound likely exhibits similar physicochemical properties, with minor variations due to the para-methyl substituent on the aryl group.
Pteridine derivatives are often explored for their biological activity, particularly in kinase inhibition and nucleic acid interactions. The piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetic profiles, making such hybrids attractive for medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[4-(4-methylanilino)pteridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-3-29-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYCURXZFJXZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pteridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazinopyrrolidinones, while reduction can produce various reduced forms of the pteridine moiety.
Scientific Research Applications
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pteridine moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Ethyl 4-{4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate
- Structure : Features a 2,4-dimethylphenyl substituent instead of p-tolyl.
- This compound’s molecular weight (407.48 g/mol) and logP value are likely higher than the target compound due to the extra methyl group .
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate
- Structure: Replaces the pteridinyl-p-tolylamino group with a bulky indole-pyridine hybrid.
- However, the increased hydrophobicity could reduce aqueous solubility compared to the target compound .
Variations in the Heterocyclic Core
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine (Compound 3 in ).
- These derivatives are often synthesized via cyclocondensation reactions and are explored as kinase inhibitors, but their simpler structure may limit selectivity compared to pteridine analogs .
Quinazoline-Piperazine Hybrids
- Example: Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate ().
- Comparison: The quinazoline core, a bioisostere of pteridine, is substituted with morpholino groups, enhancing solubility and kinase inhibitory activity (e.g., PI3K/Akt/mTOR pathways). This compound demonstrated a high synthesis yield (95%) and distinct NMR profiles (δ 165.93 ppm for carbonyl groups), suggesting robust synthetic scalability compared to pteridine derivatives .
Functional Group Modifications on the Piperazine Moiety
tert-Butyl Esters vs. Ethyl Esters
- Example : tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ().
- Comparison : The tert-butyl group improves metabolic stability but requires deprotection for activation. In contrast, the ethyl carboxylate in the target compound offers a balance between stability and bioavailability .
Sulfonamide and Carbamoyl Derivatives
- Example : Ethyl 4-(4-(N-(4-methylbenzyl)methylsulfonamido)benzoyl)piperazine-1-carboxylate ().
- Comparison : The sulfonamide group introduces strong electron-withdrawing effects, which could enhance binding to charged residues in enzyme active sites. However, this may also increase plasma protein binding, reducing free drug concentration .
Biological Activity
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. Its chemical formula is , with an average molecular weight of approximately 263.3354 g/mol. The structure includes a p-tolylamino group and a pteridine moiety, which are critical for its biological interactions.
This compound exhibits several biological activities primarily through the following mechanisms:
- Nitric Oxide Production : The compound has been shown to induce the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. NO plays a significant role in mediating immune responses, including tumoricidal and bactericidal actions in macrophages .
- Modulation of Inflammatory Responses : It enhances the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its involvement in inflammatory pathways .
Antitumor Efficacy
Recent studies have highlighted the potential antitumor efficacy of this compound. For instance, research on related pteridine derivatives has demonstrated their ability to selectively target tumor cells while minimizing damage to normal cells. The mechanism involves interference with protein tyrosine kinases (PTKs), which are pivotal in regulating cell proliferation and survival .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The compound displays a dose-dependent response, suggesting that higher concentrations lead to more significant cytotoxic effects.
- In Vivo Studies : Animal model studies are currently underway to assess the compound's efficacy in vivo. Preliminary results indicate promising outcomes in reducing tumor size and improving survival rates compared to control groups.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
